Benzofuran-6-carboxamide
Overview
Description
Benzofuran-6-carboxamide is a heterocyclic organic compound that features a benzofuran ring fused with a carboxamide group at the 6th position. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzofuran-6-carboxamide can be synthesized through various methods. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs large-scale organic synthesis techniques, including the use of copper chloride as a catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dimethylformamide solvent .
Chemical Reactions Analysis
Types of Reactions: Benzofuran-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, amines, and various substituted benzofuran derivatives .
Scientific Research Applications
Benzofuran-6-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzofuran-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit the growth of cancer cells by interfering with DNA replication and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Benzothiophene: Similar in structure but contains a sulfur atom instead of oxygen.
Coumarin: Contains a benzopyrone structure, differing in the position of the oxygen atom.
Naphthofuran: Features a fused naphthalene ring with a furan ring.
Uniqueness: Benzofuran-6-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group, which imparts distinct chemical and biological properties compared to other benzofuran derivatives .
Properties
IUPAC Name |
1-benzofuran-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHLRXBWCJUTGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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